molecular formula C18H16N2O3S B14999073 7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

Cat. No.: B14999073
M. Wt: 340.4 g/mol
InChI Key: BSIKMPMBVHRXQX-UHFFFAOYSA-N
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Description

7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with a suitable aldehyde, followed by cyclization with a thioamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using catalysts to increase yield and reduce reaction time. For example, zinc ferrite nanocatalysts have been used to facilitate the condensation and cyclization steps, making the process more eco-friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogen or nitro groups onto the aromatic ring .

Scientific Research Applications

7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dual presence of methoxy groups and a thiazine ring makes it particularly versatile for various applications .

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-12-13(9-15(14)23-2)20-17(21)10-16(24-18(20)19-12)11-6-4-3-5-7-11/h3-10,17,21H,1-2H3

InChI Key

BSIKMPMBVHRXQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C3N2C(C=C(S3)C4=CC=CC=C4)O)OC

Origin of Product

United States

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